REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([CH2:14][OH:15])=[C:12]([CH:16]([CH3:18])[CH3:17])[N:11]=[C:10]3[NH:19][CH:20]=[CH:21][C:9]=23)=[CH:4][CH:3]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([CH:14]=[O:15])=[C:12]([CH:16]([CH3:18])[CH3:17])[N:11]=[C:10]3[NH:19][CH:20]=[CH:21][C:9]=23)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
compound
|
Quantity
|
23.9 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=C2C(=NC(=C1CO)C(C)C)NC=C2
|
Name
|
|
Quantity
|
36.1 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered through 1.2 kg of silica gel (230-400 mesh) in a glass suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
without sucking dry
|
Type
|
CONCENTRATION
|
Details
|
The eluate is concentrated to dryness in vacuo
|
Type
|
STIRRING
|
Details
|
the residue which remains is stirred thoroughly in ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=C2C(=NC(=C1C=O)C(C)C)NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |